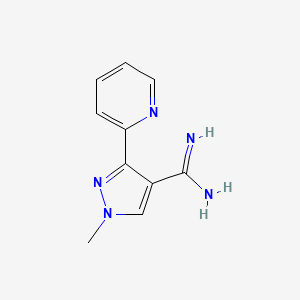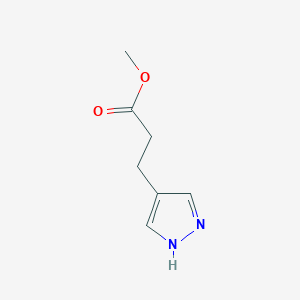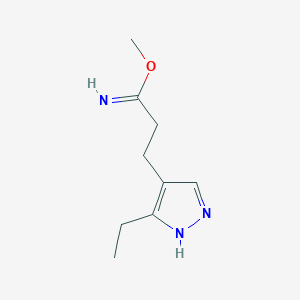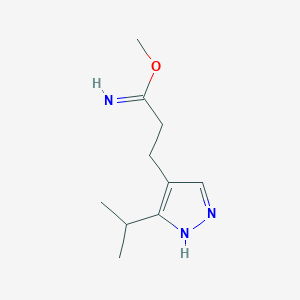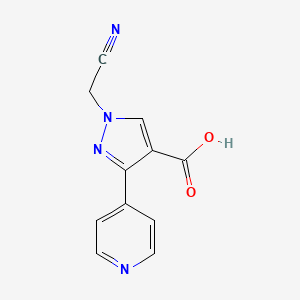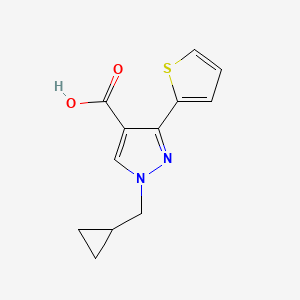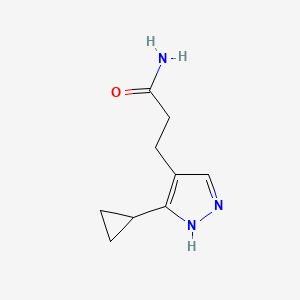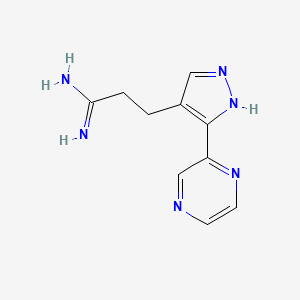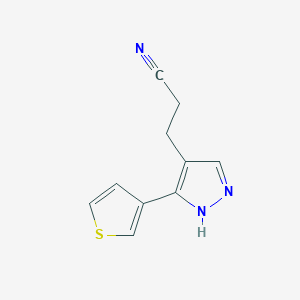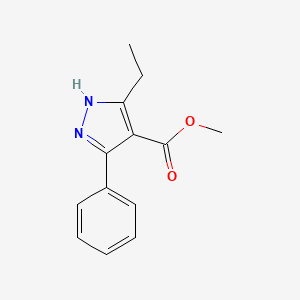
Acide 2-chloro-5-(propan-2-yl)thiophène-3-carboxylique
Vue d'ensemble
Description
2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Je vais maintenant fournir une analyse complète des applications de la recherche scientifique de « Acide 2-chloro-5-(propan-2-yl)thiophène-3-carboxylique », en mettant l’accent sur diverses applications uniques. Chaque application sera détaillée dans une section distincte avec un titre clair et descriptif.
Agents antimicrobiens
Les dérivés du thiophène ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, certains composés thiophéniques ont montré des effets inhibiteurs contre divers organismes, y compris B. subtilis, E. coli, P. vulgaris et S. aureus . Il est plausible que « this compound » puisse être synthétisé en dérivés qui servent d’agents antimicrobiens puissants.
Agents anticancéreux
Certains thiophènes sont utilisés comme matières premières dans la synthèse d’agents anticancéreux . Les groupes chloro et alkyle présents dans « this compound » peuvent contribuer au développement de nouveaux composés anticancéreux par le biais de diverses voies de synthèse.
Agents anti-athéroscléreux
Les thiophènes sont également utilisés dans la synthèse d’agents anti-athéroscléreux . La structure spécifique de « this compound » pourrait être utilisée pour créer de nouvelles molécules qui peuvent aider à traiter l’athérosclérose.
Agents complexants métalliques
Les thiophènes peuvent agir comme agents complexants métalliques . La structure unique de « this compound » pourrait être explorée pour son potentiel à se lier aux ions métalliques, ce qui peut être utile dans divers procédés chimiques, y compris la catalyse.
Applications ophtalmiques
Des dérivés du thiophène comme le suprofène, dérivés des acides thiophène carboxyliques, sont des ingrédients actifs dans les gouttes pour les yeux . La recherche pourrait explorer si « this compound » a des applications potentielles en ophtalmologie.
Synthèse de composés hétérocycliques
Les thiophènes sont des intermédiaires clés dans la synthèse de divers composés hétérocycliques . Le composé en question pourrait être utilisé pour créer diverses structures hétérocycliques avec des applications pharmaceutiques potentielles.
Développement d’insecticides
La flexibilité structurelle des thiophènes permet leur utilisation dans le développement d’insecticides . Les substituants spécifiques de « this compound » pourraient offrir de nouvelles voies pour créer des formulations insecticides efficaces.
Catalyse
Les thiophènes ont été impliqués dans des processus catalytiques . Les substituants particuliers de « this compound » peuvent améliorer le renouvellement catalytique dans certaines réactions, ce qui pourrait être précieux en chimie industrielle.
Mécanisme D'action
Target of Action
Thiophene derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
The mode of action would depend on the specific biological target. For example, some thiophene derivatives can act as inhibitors for certain enzymes, while others might interact with receptors or other cellular components .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives can be involved in a variety of biochemical processes .
Pharmacokinetics
These properties can vary widely among different thiophene derivatives and are influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and its biological targets. Some thiophene derivatives have been found to have therapeutic effects in preclinical or clinical studies .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors can affect the compound’s physical and chemical properties, its interaction with biological targets, and its ADME properties .
Analyse Biochimique
Cellular Effects
In cellular systems, 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid can affect various cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may upregulate or downregulate the expression of genes involved in inflammatory responses or metabolic pathways. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effect without causing significant toxicity. These findings are crucial for determining the safe and effective use of the compound in preclinical studies .
Metabolic Pathways
2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze oxidative reactions, leading to the formation of metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters, facilitating its uptake and efflux across cellular membranes. Binding proteins, such as albumin, can also influence the compound’s distribution by sequestering it in the bloodstream and tissues. These interactions affect the compound’s localization and accumulation, which are important for its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-chloro-5-propan-2-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZRRUXGWBZBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


